1,1,1,4,4,4-Hexafluorobutane

Description

BenchChem offers high-quality 1,1,1,4,4,4-Hexafluorobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1,4,4,4-Hexafluorobutane including the price, delivery time, and more detailed information at info@benchchem.com.

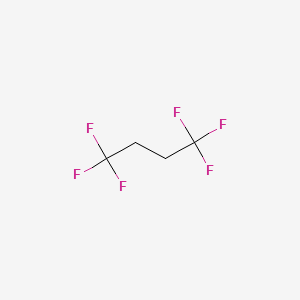

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,4,4,4-hexafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F6/c5-3(6,7)1-2-4(8,9)10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIGIYYQHHRBJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074942 | |

| Record name | 1,1,1,4,4,4-Hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-59-0 | |

| Record name | 1,1,1,4,4,4-Hexafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1,1,1,4,4,4-hexafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,4,4,4-Hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 1,1,1,4,4,4-Hexafluorobutane

An In-depth Technical Guide to the Synthesis and Characterization of 1,1,1,4,4,4-Hexafluorobutane and its Precursors

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1,1,4,4,4-hexafluorobutane (HFC-356mff) and its key chemical precursors. The document is tailored for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the chemistry of fluorinated alkanes. We will explore the prevalent synthetic routes, which often originate from unsaturated precursors like (E,Z)-1,1,1,4,4,4-hexafluorobut-2-ene, and delve into the critical characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, that are essential for structural elucidation and purity assessment. This guide emphasizes the causality behind experimental choices and provides field-proven insights, ensuring that the described protocols are robust and self-validating.

Introduction: The Significance of 1,1,1,4,4,4-Hexafluorobutane

1,1,1,4,4,4-Hexafluorobutane, also known by its refrigerant designation HFC-356mff, is a fluorinated hydrocarbon with the chemical formula C₄H₄F₆[1][2]. Its unique physicochemical properties, stemming from the high degree of fluorination, make it a compound of interest in various industrial and research applications. While not as common as its unsaturated counterparts, its study is integral to understanding the broader landscape of hydrofluorocarbons (HFCs).

The primary industrial relevance of related hexafluoro-C4 compounds, specifically the unsaturated (Z)-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz(Z)), lies in their application as next-generation refrigerants, foam-blowing agents, and working fluids for organic Rankine cycles.[3][4] These hydrofluoroolefins (HFOs) are valued for their low global warming potential (GWP) and short atmospheric lifetimes compared to older HFCs, positioning them as more environmentally sustainable alternatives.[3][4] The synthesis and characterization of the saturated alkane, 1,1,1,4,4,4-hexafluorobutane, are often intertwined with the chemistry of these industrially significant olefins, as it represents a key structural analogue and potential hydrogenation product.

Synthesis Pathways: A Focus on Precursor Chemistry

Direct synthesis of 1,1,1,4,4,4-hexafluorobutane is less commonly documented than the synthesis of its unsaturated precursors. The most prevalent and versatile approaches involve the chemical modification of commercially available (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes.[5][6][7] These reactions provide access to a range of saturated and functionalized hexafluorobutane derivatives.

Halogenation of Hexafluorobut-2-enes

A primary route to saturated hexafluorobutanes involves the addition of halogens across the double bond of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-ene. This reaction is a cornerstone for producing key intermediates.

Causality of Experimental Design: The reaction of bromine with (E)-1,1,1,4,4,4-hexafluorobut-2-ene is significantly accelerated by ultraviolet (UV) irradiation.[5][6] This is because UV light initiates the reaction by homolytically cleaving the bromine molecule (Br₂) into two bromine radicals (Br•). These highly reactive radicals then attack the electron-rich double bond of the hexafluorobutene, propagating a free-radical chain reaction that leads to the formation of the dibrominated alkane. This photochemical initiation provides a controlled and efficient pathway to the desired product, often resulting in high yields.[5]

The general scheme for this halogenation is as follows:

Caption: Halogenation of Hexafluorobut-2-ene.

Synthesis via Semi-Hydrogenation of Alkynes

An alternative strategy involves the cis-selective semi-hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne.[8] This method is particularly valuable for producing the (Z)-isomer of hexafluorobut-2-ene, a compound with significant industrial applications.[4][8]

Causality of Experimental Design: The choice of catalyst is paramount for achieving high selectivity. A palladium and bismuth catalyst supported on porous aluminum fluoride (Pd + Bi/PAF) has been shown to be effective.[8] Bismuth acts as a promoter, modifying the palladium surface to enhance the selectivity towards the cis-alkene product while minimizing over-hydrogenation to the fully saturated alkane. This catalytic system provides a potential pathway for the industrial production of Z-HFO-1336mzz.[8]

Detailed Experimental Protocol: Synthesis of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane[5]

This protocol describes the bromination of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-ene, a key step in producing a saturated hexafluorobutane derivative.

Materials:

-

(E,Z)-1,1,1,4,4,4-hexafluorobut-2-ene

-

Liquid Bromine (Br₂)

-

Reaction vessel suitable for photochemical reactions (e.g., quartz)

-

UV lamp

-

Distillation apparatus

Procedure:

-

Charge the reaction vessel with (E,Z)-1,1,1,4,4,4-hexafluorobut-2-ene.

-

Cool the vessel in an ice bath to control the reaction temperature, as the halogenation is exothermic.

-

Under UV irradiation, slowly add a stoichiometric amount of liquid bromine to the reaction mixture with continuous stirring. The reaction proceeds faster under UV light.[5][6]

-

Continue the reaction until the characteristic red-brown color of bromine disappears, indicating its complete consumption.

-

Upon completion, the reaction mixture will contain 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane as a mixture of stereoisomers.[5][6]

-

Isolate the pure product by distillation. The product is characterized as a mixture of stereoisomers.[5]

Characterization and Structural Elucidation

A multi-technique approach is essential for the unambiguous characterization of 1,1,1,4,4,4-hexafluorobutane and its derivatives. NMR spectroscopy, mass spectrometry, and infrared spectroscopy each provide complementary information to confirm the molecular structure and assess purity.

Caption: General workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural analysis of fluorinated compounds. The combination of ¹H, ¹⁹F, and ¹³C NMR provides a complete picture of the molecule's carbon-hydrogen-fluorine framework.

Expert Insight: The analysis of ¹³C-satellite spectra in conjunction with heteronuclear noise decoupling is a sophisticated technique that allows for the precise determination of chemical shifts and coupling constants in complex spin systems like 1,1,1,4,4,4-hexafluorobutane.[9][10] This method is crucial for resolving overlapping signals and extracting detailed structural information, such as the molecule's predominant conformation in solution, which has been shown to be the trans-rotamer.[9][10]

Summary of Spectroscopic Data for 1,1,1,4,4,4-Hexafluorobutane

| Nucleus | Chemical Shift (δ) | Coupling Constants (J) | Reference |

| ¹H | ~2.46 ppm | ³J(HF) = 11.5 Hz, ²J(HH) = -13.0 Hz, ³J(HH) = 5.0 Hz, ³J(HH) = 8.8 Hz | [9] |

| ¹⁹F | - | ⁵J(FF) = 1.5 Hz | [9] |

| ¹³C (CH₂) | ~28.8 ppm | ¹J(CH) = 130.9 Hz, ²J(CF) = 28.1 Hz | [9] |

| ¹³C (CF₃) | ~127.3 ppm | ¹J(CF) = 277.1 Hz, ²J(CC) = 35.1 Hz | [9] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which provides additional structural evidence. For 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, the mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragments resulting from the loss of fluorine [M-F]⁺, bromine [M-Br]⁺, or a trifluoromethyl group [M-CF₃]⁺.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific bonds and functional groups. For saturated alkanes like 1,1,1,4,4,4-hexafluorobutane, the spectrum is characterized by:

-

C-H stretching vibrations: Typically found in the 2850–3000 cm⁻¹ region.[12]

-

C-H bending and rocking vibrations: Occur at lower frequencies, such as 1470-1450 cm⁻¹ for bending and 1370-1350 cm⁻¹ for methyl rocking.[12]

-

C-F stretching vibrations: These are typically strong absorptions in the 1000–1400 cm⁻¹ region. The presence of multiple C-F bonds results in strong, complex bands in this fingerprint region.

Detailed Protocol: NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H, ¹⁹F, and ¹³C NMR spectra for structural confirmation.

Materials:

-

Synthesized 1,1,1,4,4,4-hexafluorobutane sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes (5 mm diameter)

-

Pipettes

-

NMR Spectrometer

Procedure:

-

Accurately weigh approximately 5-10 mg of the purified sample.

-

Dissolve the sample in ~0.6-0.7 mL of the deuterated solvent directly in a clean, dry vial. Ensure complete dissolution.

-

Using a pipette, transfer the solution into a clean, dry NMR tube.

-

Cap the NMR tube securely.

-

Insert the tube into the NMR spectrometer.

-

Acquire the spectra according to standard instrument procedures for ¹H, ¹⁹F, and ¹³C nuclei. It is often beneficial to run a ¹⁹F-decoupled ¹H spectrum to simplify the proton signals by removing the H-F coupling.

-

Process the acquired data (Fourier transform, phase correction, baseline correction) and integrate the signals.

-

Analyze the chemical shifts, coupling constants, and signal multiplicities to confirm the structure of 1,1,1,4,4,4-hexafluorobutane.

Physicochemical Properties and Safety Considerations

Understanding the physical properties and handling requirements is critical for the safe and effective use of 1,1,1,4,4,4-hexafluorobutane in a laboratory setting.

Physicochemical Data for 1,1,1,4,4,4-Hexafluorobutane

| Property | Value | Reference |

| Molecular Formula | C₄H₄F₆ | [1][2] |

| Molecular Weight | 166.06 g/mol | [2] |

| CAS Number | 407-59-0 | [1][2] |

| Appearance | Liquefied gas | [1] |

Safety and Handling

1,1,1,4,4,4-Hexafluorobutane is classified as a liquefied gas under pressure and may explode if heated.[1] It is also known to cause skin and serious eye irritation, as well as respiratory irritation.[1]

Core Safety Protocols:

-

Engineering Controls: Always handle this substance in a well-ventilated area, preferably within a chemical fume hood.[1][13] Emergency eye wash fountains and safety showers should be readily accessible.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[1] In case of inadequate ventilation, respiratory protection is required.[1]

-

Handling Gas Cylinders: Cylinders should be securely chained and protected from physical damage.[1][13] Use a suitable hand truck for movement.[14]

-

Storage: Store in a dry, cool, well-ventilated area away from direct sunlight and heat sources.[1] Do not expose to temperatures exceeding 50°C.[1]

-

Spill Response: In case of a leak, evacuate unnecessary personnel and ensure adequate ventilation.[13] Avoid breathing the gas.[13]

Conclusion

The synthesis and characterization of 1,1,1,4,4,4-hexafluorobutane are intrinsically linked to the chemistry of its unsaturated precursors, which hold significant industrial value. The primary synthetic routes leverage the reactivity of the double bond in (E,Z)-1,1,1,4,4,4-hexafluorobut-2-ene, with halogenation being a key transformation to produce saturated derivatives. A rigorous characterization protocol, centered around multinuclear NMR spectroscopy and supported by mass spectrometry and IR analysis, is imperative for unambiguous structural verification and purity control. Adherence to strict safety protocols is essential when handling this pressurized and irritating substance. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently work with this and related fluorinated compounds.

References

-

Pashynskyi, V., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Pashynskyi, V., et al. (2024). Supporting Information for (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journals. Available at: [Link]

-

Abraham, R. J., & Loftus, P. (1973). Analysis of the multinuclear magnetic resonance spectra of 1,1,1,4,4,4-hexafluorobutane. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1,1,4,4,4-Hexafluorobutane. PubChem Compound Database. Available at: [Link]

-

American Chemical Society. (2020). Hexafluoro-2-butene. ACS Molecule of the Week. Available at: [Link]

-

Airgas. (2017). SAFETY DATA SHEET - Perfluorobutane. Available at: [Link]

-

NIST. (n.d.). Butane, 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluoro-. NIST Chemistry WebBook. Available at: [Link]

-

Pashynskyi, V., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. National Center for Biotechnology Information. Available at: [Link]

-

Mack, H.-G., Oberhammer, H., & Bielefeldt, D. (1992). Conformation and structure of 1,1,1,4,4,4-hexafluorobutane. A gas-phase electron diffraction and ab initio study. Journal of Molecular Structure. Available at: [Link]

- Google Patents. (2011). WO2011084553A2 - Compositions and uses of cis-1,1,1,4,4,4-hexafluoro-2-butene.

-

ResearchGate. (2025). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Available at: [Link]

-

PubMed. (2024). (E, Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Available at: [Link]

-

ResearchGate. (2025). Preparation of cis-1,1,1,4,4,4-hexafluorobut-2-ene by cis-selective semi-hydrogenation of perfluoro-2-butyne. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). cis-1,1,1,4,4,4-Hexafluoro-2-butene. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (2E)-1,1,1,4,4,4-Hexafluoro-2-butene. PubChem Compound Database. Available at: [Link]

-

NIST. (n.d.). 2-Butyne, 1,1,1,4,4,4-hexafluoro-. NIST Chemistry WebBook. Available at: [Link]

-

Journal of the Chemical Society, Chemical Communications. (1973). Analysis of the multinuclear magnetic resonance spectra of 1,1,1,4,4,4-hexafluorobutane. Available at: [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. 1,1,1,4,4,4-Hexafluorobutane | C4H4F6 | CID 67890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexafluoro-2-butene - American Chemical Society [acs.org]

- 4. (2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene|HFO-1336mzz(Z) [benchchem.com]

- 5. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]

- 6. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (E, Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of the multinuclear magnetic resonance spectra of 1,1,1,4,4,4-hexafluorobutane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Analysis of the multinuclear magnetic resonance spectra of 1,1,1,4,4,4-hexafluorobutane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. airgas.com [airgas.com]

physical and chemical properties of 1,1,1,4,4,4-Hexafluorobutane

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1,1,1,4,4,4-hexafluorobutane (HFC-356mff), a fluorinated alkane with potential applications in various scientific fields, including drug development. This document moves beyond a simple recitation of data, offering insights into the causality behind its characteristics and the experimental methodologies used to determine them.

Introduction: Understanding the Molecular Landscape

1,1,1,4,4,4-Hexafluorobutane is a saturated hydrofluorocarbon with the chemical formula C₄H₄F₆. Its structure, characterized by a four-carbon backbone with two terminal trifluoromethyl groups, bestows upon it a unique combination of properties. The high degree of fluorination significantly influences its physical and chemical behavior, rendering it distinct from its hydrocarbon analogue, butane.

The molecule's symmetrical nature and the strong electronegativity of the fluorine atoms result in a non-polar molecule with weak intermolecular forces. This inherent low polarity and high stability are central to its potential utility in specialized applications where chemical inertness and specific solvency are paramount. In the context of pharmaceutical sciences, such properties are of interest for applications ranging from use as a non-reactive solvent to its potential as a component in advanced drug delivery systems.

Figure 1: Molecular structure of 1,1,1,4,4,4-Hexafluorobutane.

A multinuclear magnetic resonance spectroscopy study has shown that 1,1,1,4,4,4-hexafluorobutane exists entirely in the trans-rotamer conformation in solution.[1] This preferential conformation minimizes steric hindrance between the bulky trifluoromethyl groups, further contributing to the molecule's stability.

Physical Properties: A Quantitative Overview

The physical properties of 1,1,1,4,4,4-hexafluorobutane are a direct consequence of its molecular structure. The high fluorine content leads to a relatively high molecular weight and density compared to butane, while the weak intermolecular forces result in a low boiling point and melting point.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄F₆ | [2] |

| Molecular Weight | 166.06 g/mol | [2] |

| CAS Number | 407-59-0 | [2] |

| Boiling Point | 24-25 °C | |

| Melting Point | -53 °C | |

| Density | 1.37 g/cm³ | |

| Appearance | Colorless gas or liquid | [3] |

Chemical Properties and Reactivity Profile

Saturated perfluoroalkanes are renowned for their chemical inertness, a characteristic that stems from the strength of the carbon-fluorine bond, one of the strongest in organic chemistry.[4] This high bond energy, coupled with the effective shielding of the carbon backbone by the fluorine atoms, makes 1,1,1,4,4,4-hexafluorobutane highly resistant to chemical attack.

Key Reactivity Insights:

-

Thermal Stability: The compound is expected to be thermally stable. Perfluoroalkanes, in general, exhibit high thermal stability.[4]

-

Inertness to Acids and Bases: Due to the strong C-F bonds and the absence of functional groups, 1,1,1,4,4,4-hexafluorobutane is anticipated to be highly resistant to both acidic and basic conditions.

-

Oxidative Stability: The fluorinated nature of the molecule confers excellent resistance to oxidation.

-

Reactivity Limitations: Attack by very strong reducing agents, such as those used in Birch reduction, may be possible but is generally not a feature of their typical chemical behavior.[4]

The chemical inertness of 1,1,1,4,4,4-hexafluorobutane is a critical attribute for its potential use in pharmaceutical applications, where avoiding unwanted side reactions with active pharmaceutical ingredients (APIs) is paramount.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and purity assessment of 1,1,1,4,4,4-hexafluorobutane.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the two methylene (-CH₂-) groups, influenced by coupling to the adjacent trifluoromethyl groups.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance for the six equivalent fluorine atoms of the two trifluoromethyl groups, likely appearing as a triplet due to coupling with the adjacent methylene protons.

-

¹³C NMR: The carbon NMR spectrum will provide information about the two distinct carbon environments: the trifluoromethyl carbons and the methylene carbons. The signals will be split due to C-F coupling. A detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra, including heteronuclear decoupling, confirms the trans-rotamer as the sole conformation in solution.[1]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry of alkanes typically results in fragmentation patterns characterized by clusters of peaks 14 mass units apart, corresponding to the loss of (CH₂)nCH₃ fragments.[5] For 1,1,1,4,4,4-hexafluorobutane, the fragmentation pattern would be dominated by the stable trifluoromethyl cation (CF₃⁺) at m/z 69 and other fragments resulting from C-C bond cleavage. Due to the high stability of the molecule, the molecular ion peak may be of low intensity.

-

Infrared (IR) Spectroscopy: The IR spectrum of 1,1,1,4,4,4-hexafluorobutane will be dominated by strong absorption bands in the 1100-1350 cm⁻¹ region, which are characteristic of C-F stretching vibrations. C-H stretching and bending vibrations will appear in their typical regions.

Figure 2: Workflow for Spectroscopic Characterization.

Applications in Drug Development and Research

While specific applications of 1,1,1,4,4,4-hexafluorobutane in drug development are not extensively documented, its properties align with several areas of interest in the pharmaceutical industry. The use of fluorinated compounds, in general, is a well-established strategy in drug design and formulation.

-

Inert Solvent and Reaction Medium: Its chemical inertness makes it a candidate as a non-reactive solvent for the synthesis, purification, and analysis of sensitive APIs.

-

Drug Delivery Systems: Perfluorinated and semifluorinated alkanes are explored for their potential in drug delivery.[6] Their ability to dissolve lipophilic drugs and form stable emulsions makes them suitable for creating novel formulations, including nanoemulsions for targeted drug delivery.[6]

-

Tracer Compounds: Due to their unique spectroscopic signatures (particularly in ¹⁹F NMR) and biological inertness, fluorocarbons can be used as tracer compounds in various biological and chemical systems.

The high gas-dissolving capacity of fluorocarbons is another property that has been leveraged in biomedical applications, such as in artificial blood substitutes, although this is more established for perfluorocarbons with higher fluorine content.[7]

Experimental Protocols: A Methodological Framework

A. Determination of Boiling Point by Differential Scanning Calorimetry (DSC)

This method is suitable for small sample quantities and can provide accurate boiling point data under controlled pressure.

-

Sample Preparation: A small, precisely weighed amount of 1,1,1,4,4,4-hexafluorobutane is hermetically sealed in a DSC pan with a micro-pinhole in the lid.

-

Instrument Setup: The DSC is calibrated using standard reference materials. The experiment is run under a controlled nitrogen atmosphere.

-

Thermal Program: The sample is heated at a constant rate (e.g., 5-10 °C/min) through its expected boiling point.

-

Data Analysis: The onset of the endothermic peak in the heat flow curve corresponds to the boiling point at the pressure of the DSC cell. By varying the cell pressure, a vapor pressure curve can be generated.[8]

B. Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and confirming their identity.

-

Sample Introduction: A small volume of the gaseous or liquefied gas sample is injected into the GC inlet using a gas-tight syringe or a gas sampling valve.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar polysiloxane column). The oven temperature is programmed to ensure good separation of any potential impurities.

-

Mass Spectrometric Detection: As compounds elute from the column, they are ionized (typically by electron ionization) and the resulting fragments are separated by their mass-to-charge ratio, generating a mass spectrum for each component.

-

Data Analysis: The retention time and the mass spectrum of the main peak are compared to those of a known standard of 1,1,1,4,4,4-hexafluorobutane for identification. The peak area percentages can be used to estimate the purity.

Figure 3: Gas Chromatography-Mass Spectrometry Workflow.

Safety, Handling, and Disposal

1,1,1,4,4,4-Hexafluorobutane is a liquefied gas under pressure and requires careful handling.

-

Hazards: It is classified as a liquefied gas that may explode if heated. It can cause skin and eye irritation, and may cause respiratory irritation.[3]

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses). Avoid breathing vapors. Cylinders should be secured and protected from physical damage.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition. Do not expose to temperatures exceeding 50 °C.[3]

-

Disposal: Dispose of in accordance with local, regional, and national regulations. The material can potentially be incinerated at a licensed facility with appropriate flue gas scrubbing.[9]

Conclusion

1,1,1,4,4,4-Hexafluorobutane presents a profile of high chemical and thermal stability, a direct result of its heavily fluorinated structure. While its physical properties make it a volatile compound, its inertness is a key feature that could be exploited in specialized applications within the pharmaceutical and chemical research sectors. Further experimental investigation into its thermodynamic properties and solubility in a wider range of solvents is warranted to fully elucidate its potential. As with all fluorinated compounds, careful consideration of its environmental impact and adherence to proper handling and disposal protocols are essential.

References

-

(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. PMC. Retrieved January 22, 2026, from [Link]

-

Analysis of the multinuclear magnetic resonance spectra of 1,1,1,4,4,4-hexafluorobutane. Journal of Magnetic Resonance. Retrieved January 22, 2026, from [Link]

-

Material Safety Data Sheet: (Z) - 1,1,1,4,4,4-Hexafluoro-2-Butene. Scribd. Retrieved January 22, 2026, from [Link]

-

Preparation of cis-1,1,1,4,4,4-hexafluorobut-2-ene by cis-selective semi-hydrogenation of perfluoro-2-butyne. ResearchGate. Retrieved January 22, 2026, from [Link]

-

(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

-

1,1,1,4,4,4-Hexafluorobutane. PubChem. Retrieved January 22, 2026, from [Link]

- WO2011084553A2 - Compositions and uses of cis-1,1,1,4,4,4-hexafluoro-2-butene. Google Patents.

-

(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. ResearchGate. Retrieved January 22, 2026, from [Link]

-

(E, Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. PubMed. Retrieved January 22, 2026, from [Link]

-

Fluorocarbon. Wikipedia. Retrieved January 22, 2026, from [Link]

-

Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. PubMed Central. Retrieved January 22, 2026, from [Link]

-

Supporting Information (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to re. Beilstein Journals. Retrieved January 22, 2026, from [Link]

-

Conformation and structure of 1,1,1,4,4,4-hexafluorobutane. A gas-phase electron diffraction and ab initio study. Sci-Hub. Retrieved January 22, 2026, from [Link]

-

Thermodynamic Properties of cis-1,1,1,4,4,4-Hexafluorobutene [R‑1336mzz(Z)]: Vapor Pressure, (p, ρ, T) Behavior, and Speed of Sound Measurements and Equation of State. PubMed. Retrieved January 22, 2026, from [Link]

-

Vapor Pressure, (p, ρ, T) Behavior, and Speed of Sound Measurements and Equation of State. NIH. Retrieved January 22, 2026, from [Link]

-

Vapor Pressure, (p, ρ, T) Behavior, and Speed of Sound Measurements and Equation of State. Sci-Hub. Retrieved January 22, 2026, from [Link]

-

Experimental and Density Functional Theory Studies on 1,1,1,4,4,4-Hexafluoro-2-Butene Pyrolysis. MDPI. Retrieved January 22, 2026, from [Link]

-

(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated all. Semantic Scholar. Retrieved January 22, 2026, from [Link]

-

cis-1,1,1,4,4,4-Hexafluoro-2-butene. PubChem. Retrieved January 22, 2026, from [Link]

-

differential scanning calorimetry for boiling points and vapor pressure, TA-201. TA Instruments. Retrieved January 22, 2026, from [Link]

-

The Clausius-Clapeyron equation. Pearson. Retrieved January 22, 2026, from [Link]

-

Calorimetry: Heat of Vaporization Lab. Studylib. Retrieved January 22, 2026, from [Link]

- Calorimetric Determination of Enthalpies of Vaporization. Books.

-

Calorimetric Determination of Enthalpies of Vaporization. ResearchGate. Retrieved January 22, 2026, from [Link]

-

Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Oxford Academic. Retrieved January 22, 2026, from [Link]

-

Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. Retrieved January 22, 2026, from [Link]

-

Is it possible to analyze F-compounds with GCMS ?. ResearchGate. Retrieved January 22, 2026, from [Link]

-

The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. NIH. Retrieved January 22, 2026, from [Link]

-

One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its in. Comptes Rendus de l'Académie des Sciences. Retrieved January 22, 2026, from [Link]

-

The Research Progress of Hexafluorobutadiene Synthesis. ResearchGate. Retrieved January 22, 2026, from [Link]

-

Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. PMC. Retrieved January 22, 2026, from [Link]

-

Fluorocarbons: properties and syntheses. PubMed. Retrieved January 22, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. SpringerLink. Retrieved January 22, 2026, from [Link]

-

Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. ScienceDirect. Retrieved January 22, 2026, from [Link]

-

1,1-Difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate. Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]

-

Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. RSC Publishing. Retrieved January 22, 2026, from [Link]

-

Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. eScholarship.org. Retrieved January 22, 2026, from [Link]

-

(PDF) Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. ResearchGate. Retrieved January 22, 2026, from [Link]

-

Fluorocarbons and fluorinated amphiphiles in drug delivery and biomedical research. ResearchGate. Retrieved January 22, 2026, from [Link]

-

What Are Fluorocarbons, and Are They Toxic?. Tex Tech Industries. Retrieved January 22, 2026, from [Link]

-

Overview of Fluorocarbons. ThreeBond International. Retrieved January 22, 2026, from [Link]

-

Uses of Perfluorinated Substances. Greenpeace Research Laboratories. Retrieved January 22, 2026, from [Link]

-

2-Butyne, 1,1,1,4,4,4-hexafluoro-. NIST WebBook. Retrieved January 22, 2026, from [Link]

-

Fluorocarbon. YouTube. Retrieved January 22, 2026, from [Link]

-

1 ,l ,1,4,4,4=Hexafluorobutane. Chemical Communications. Retrieved January 22, 2026, from [Link]

-

Evaporation characteristics of cis-1,1,1,4,4,4-hexafluoro-2-butene (R1336mzz(Z)) droplet in high pressure and temperature environments. ResearchGate. Retrieved January 22, 2026, from [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC. Retrieved January 22, 2026, from [Link]

-

Vaporization enthalpy measurement. Calnesis Laboratory. Retrieved January 22, 2026, from [Link]

Sources

- 1. Analysis of the multinuclear magnetic resonance spectra of 1,1,1,4,4,4-hexafluorobutane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. 1,1,1,4,4,4-Hexafluorobutane | C4H4F6 | CID 67890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sci-hub.box [sci-hub.box]

- 4. Fluorocarbon - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorocarbons: properties and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tainstruments.com [tainstruments.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Unveiling of 1,1,1,4,4,4-Hexafluorobutane: A Technical Guide

Introduction

1,1,1,4,4,4-Hexafluorobutane (HFC-356mff) is a fluorinated hydrocarbon of significant interest in various industrial and research applications, including its use as a refrigerant, solvent, and in chemical synthesis. A thorough understanding of its molecular structure and properties is paramount for its effective and safe utilization. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the intricate details of molecular architecture. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectroscopic characterization of 1,1,1,4,4,4-hexafluorobutane, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will delve into the interpretation of the spectra, provide field-proven insights into experimental considerations, and present detailed protocols for data acquisition.

Molecular Structure and Conformation

1,1,1,4,4,4-Hexafluorobutane possesses a symmetrical structure with two trifluoromethyl (CF₃) groups at the terminal positions of a butane chain. The central C₂-C₃ bond allows for rotational isomerism. Multinuclear magnetic resonance studies have conclusively shown that the compound exists predominantly in the trans rotamer conformation in solution[1]. This steric preference minimizes the electrostatic repulsion between the bulky and electron-rich trifluoromethyl groups.

Caption: Ball-and-stick model of 1,1,1,4,4,4-Hexafluorobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic compounds. The presence of both protons (¹H) and fluorine (¹⁹F) nuclei, both with spin ½ and high natural abundance, provides a wealth of information through chemical shifts and spin-spin coupling.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,1,1,4,4,4-hexafluorobutane is deceptively simple in appearance but rich in information upon closer inspection. Due to the molecule's symmetry, the four methylene protons (CH₂) are chemically equivalent. However, they are magnetically non-equivalent, giving rise to a complex multiplet.

Data Summary: ¹H NMR

| Parameter | Value | Source |

| Chemical Shift (δ) | ~2.46 ppm | [1] |

| Solvent | (CD₃)₂CO | [1] |

| Multiplicity | Complex Multiplet | [1] |

Interpretation and Causality:

The chemical shift of the methylene protons at approximately 2.46 ppm is significantly downfield from that of butane (~1.3 ppm). This is a direct consequence of the strong electron-withdrawing inductive effect of the adjacent trifluoromethyl groups. The complexity of the multiplet arises from coupling to both the neighboring methylene protons and the three fluorine atoms of the CF₃ group. This results in a strongly coupled spin system that is not easily resolved at lower field strengths.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range.

Data Summary: ¹⁹F NMR

| Parameter | Value | Source |

| Chemical Shift (φ) | ~70.1 ppm | [1] |

| Solvent | (CD₃)₂CO | [1] |

| Multiplicity | Triplet of triplets | [1] |

Interpretation and Causality:

The six fluorine atoms of the two CF₃ groups are chemically equivalent and exhibit a single resonance at approximately 70.1 ppm. The signal appears as a triplet of triplets. The larger triplet splitting is due to coupling with the two adjacent methylene protons (³JHF). Each peak of this triplet is further split into a smaller triplet by long-range coupling with the two protons on the more distant methylene group (⁴JHF).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Data Summary: ¹³C NMR

| Carbon Atom | Chemical Shift (δ) | Multiplicity | Coupling Constant (¹JCF) | Source |

| C1, C4 (CF₃) | ~127.4 ppm | Quartet | ~274 Hz | [1] |

| C2, C3 (CH₂) | ~28.8 ppm | Triplet | - | [1] |

Interpretation and Causality:

The carbon atoms of the trifluoromethyl groups (C1 and C4) resonate at a significantly downfield chemical shift of ~127.4 ppm. This is due to the deshielding effect of the three attached fluorine atoms. The signal is split into a quartet due to one-bond coupling (¹JCF) with the three fluorine atoms, with a large coupling constant of approximately 274 Hz. The methylene carbons (C2 and C3) appear at a more upfield position of ~28.8 ppm and are observed as a triplet in the proton-coupled spectrum due to coupling with the two attached protons.

Caption: Key NMR spin-spin couplings in 1,1,1,4,4,4-Hexafluorobutane.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹⁹F, and ¹³C NMR spectra of 1,1,1,4,4,4-hexafluorobutane.

Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

Materials:

-

1,1,1,4,4,4-Hexafluorobutane

-

Deuterated acetone ((CD₃)₂CO) or deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

Procedure:

-

Sample Preparation: Prepare a solution of approximately 10-20 mg of 1,1,1,4,4,4-hexafluorobutane in 0.6-0.7 mL of deuterated acetone in a 5 mm NMR tube.

-

Instrument Setup:

-

Tune and match the probe for ¹H, ¹⁹F, and ¹³C frequencies.

-

Lock the field on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 10-12 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹⁹F NMR Acquisition:

-

Acquire a standard one-pulse ¹⁹F spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 16-32 scans. Proton decoupling can be applied to simplify the spectrum if desired.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Reference the spectra using the residual solvent peak for ¹H and ¹³C, and an external standard (e.g., CFCl₃) for ¹⁹F.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure. For 1,1,1,4,4,4-hexafluorobutane, the IR spectrum is dominated by strong absorptions associated with C-F and C-H bonds.

Data Summary: Key IR Absorptions (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2900-3000 | C-H stretching | Medium |

| ~1400-1450 | C-H bending (scissoring) | Medium |

| ~1100-1300 | C-F stretching | Very Strong |

| ~700-800 | C-F bending | Strong |

Interpretation and Causality:

The most prominent features in the IR spectrum of 1,1,1,4,4,4-hexafluorobutane are the intense and broad absorption bands in the 1100-1300 cm⁻¹ region. These are characteristic of the C-F stretching vibrations. The high intensity of these bands is due to the large change in dipole moment associated with the C-F bond stretching. The C-H stretching vibrations of the methylene groups are expected to appear in the 2900-3000 cm⁻¹ region, typical for alkanes. C-H bending modes will be present in the fingerprint region. Theoretical calculations of the vibrational frequencies can provide a more detailed assignment of the observed bands[2].

Experimental Protocol: IR Data Acquisition

Objective: To obtain a high-quality infrared spectrum of 1,1,1,4,4,4-hexafluorobutane.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Materials:

-

1,1,1,4,4,4-Hexafluorobutane

-

Gas cell with KBr or NaCl windows (for gas-phase analysis) or AgCl plates (for liquid-phase analysis)

Procedure (Gas Phase):

-

Sample Preparation: Evacuate the gas cell and then introduce a small amount of 1,1,1,4,4,4-hexafluorobutane vapor.

-

Background Spectrum: Acquire a background spectrum of the empty gas cell.

-

Sample Spectrum: Acquire the spectrum of the sample in the gas cell.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Procedure (Liquid Phase):

-

Sample Preparation: Place a drop of liquid 1,1,1,4,4,4-hexafluorobutane between two AgCl plates.

-

Background Spectrum: Acquire a background spectrum of the empty sample holder.

-

Sample Spectrum: Place the sample plates in the spectrometer and acquire the spectrum.

-

Data Processing: Process the data as described for the gas-phase measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering valuable clues about its structure.

Data Summary: Mass Spectrometry (Electron Ionization)

| m/z | Proposed Fragment | Relative Abundance | Source |

| 166 | [C₄H₄F₆]⁺ (Molecular Ion) | Low | [3] |

| 147 | [C₄H₄F₅]⁺ | Moderate | [3] |

| 97 | [C₃H₂F₃]⁺ | High | [3] |

| 69 | [CF₃]⁺ | High (often base peak) | [3] |

| 28 | [C₂H₄]⁺ | Moderate | [3] |

Note: The fragmentation pattern is based on the NIST Mass Spectrometry Data Center entry for 1,1,1,4,4,4-hexafluorobutane and general principles of fluorocarbon fragmentation.[3]

Interpretation and Causality:

Upon electron ionization, 1,1,1,4,4,4-hexafluorobutane will form a molecular ion ([M]⁺) at m/z 166. However, the molecular ion of many fluorinated alkanes is often of low abundance or not observed at all. The fragmentation is dominated by the cleavage of C-C and C-F bonds.

A common fragmentation pathway involves the loss of a fluorine atom to give the [M-19]⁺ ion at m/z 147. Cleavage of the C₂-C₃ bond is also favorable, leading to the formation of the highly stable trifluoromethyl cation ([CF₃]⁺) at m/z 69, which is often the base peak in the spectrum. The complementary [C₃H₄F₃]⁺ fragment could also be formed. The loss of a neutral ethene molecule from the molecular ion can also occur.

Caption: Plausible fragmentation pathways for 1,1,1,4,4,4-Hexafluorobutane in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition

Objective: To obtain the electron ionization mass spectrum of 1,1,1,4,4,4-hexafluorobutane.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Materials:

-

1,1,1,4,4,4-Hexafluorobutane

-

Helium (carrier gas)

-

Solvent for dilution (e.g., dichloromethane)

Procedure:

-

Sample Preparation: Prepare a dilute solution of 1,1,1,4,4,4-hexafluorobutane in a suitable volatile solvent.

-

GC-MS Setup:

-

Set the GC oven temperature program to ensure good separation and peak shape. A typical starting temperature would be 40-50 °C, with a ramp to a higher temperature.

-

Set the injector temperature to ensure complete vaporization of the sample.

-

Set the MS source temperature (typically ~230 °C) and quadrupole temperature (typically ~150 °C).

-

Use a standard electron energy of 70 eV for ionization.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire mass spectra across the desired mass range (e.g., m/z 20-200).

-

-

Data Analysis:

-

Identify the peak corresponding to 1,1,1,4,4,4-hexafluorobutane in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern and compare it with library data (e.g., NIST).

-

Conclusion

The spectroscopic characterization of 1,1,1,4,4,4-hexafluorobutane by NMR, IR, and Mass Spectrometry provides a comprehensive understanding of its molecular structure and chemical properties. The combined interpretation of these techniques confirms the symmetric, trans-conformational structure and reveals the significant electronic influence of the terminal trifluoromethyl groups. The data and protocols presented in this guide offer a valuable resource for scientists and researchers working with this and similar fluorinated compounds, enabling confident identification, quality control, and further investigation into its chemical reactivity and applications.

References

-

Abraham, R. J., & Loftus, P. (1973). Analysis of the multinuclear magnetic resonance spectra of 1,1,1,4,4,4-hexafluorobutane. Journal of the Chemical Society, Chemical Communications, (13), 454-455. [Link]

-

PubChem. (n.d.). 1,1,1,4,4,4-Hexafluorobutane. National Center for Biotechnology Information. Retrieved from [Link]

-

Kirij, N. V., Filatov, A. A., Yagupolskii, Y. L., Peng, S., & Sprague, L. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 20, 452–459. [Link]

-

National Institute of Standards and Technology. (n.d.). Butane, 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Mack, H.-G., Oberhammer, H., & Bielefeldt, D. (1992). Conformation and structure of 1,1,1,4,4,4-hexafluorobutane. A gas-phase electron diffraction and ab initio study. Journal of Molecular Structure, 273, 317–322. [Link]

-

Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1953). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 51(4), 185. [Link]

-

National Institute of Standards and Technology. (n.d.). 1,1,1,4,4,4-Hexafluorobutane. In NIST Mass Spectrometry Data Center. Retrieved from [Link]

Sources

- 1. elixirpublishers.com [elixirpublishers.com]

- 2. Sci-Hub. Conformation and structure of 1,1,1,4,4,4-hexafluorobutane. A gas-phase electron diffraction and ab initio study / Journal of Molecular Structure, 1992 [sci-hub.sg]

- 3. 1,1,1,4,4,4-Hexafluorobutane | C4H4F6 | CID 67890 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Research on the Discovery of 1,1,1,4,4,4-Hexafluorobutane

Introduction: The Dawn of Saturated Fluorocarbons and the Emergence of a Stable Butane Derivative

The mid-20th century marked a pivotal era in the field of organofluorine chemistry, a period driven by the quest for novel materials with exceptional thermal and chemical stability. While much of the focus was on unsaturated fluorocarbons, the synthesis and characterization of their saturated counterparts were crucial for a comprehensive understanding of this unique class of compounds. This technical guide delves into the early research that led to the discovery of 1,1,1,4,4,4-hexafluorobutane (HFC-356mff), a molecule that, while initially a byproduct of other reactions, has become a subject of interest for its distinct physical and chemical properties. This document aims to provide researchers, scientists, and drug development professionals with a detailed account of the foundational synthetic routes and the analytical logic employed in the initial identification of this fluorinated alkane.

The narrative of 1,1,1,4,4,4-hexafluorobutane's discovery is intrinsically linked to the chemistry of its unsaturated precursor, hexafluoro-2-butyne. The journey to the saturated butane derivative was not a direct synthetic goal in its initial stages but rather a consequence of exploring the reactivity of the highly fluorinated alkyne.

The Precursor Pathway: Synthesis of Hexafluoro-2-butyne

The journey to obtaining 1,1,1,4,4,4-hexafluorobutane begins with its unsaturated precursor, hexafluoro-2-butyne (CF₃C≡CCF₃). Early synthetic chemists exploring the world of fluorocarbons developed several routes to this key intermediate. One of the notable early methods involved the dechlorination of 2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene (CF₃CCl=CClCF₃) using zinc in ethanol.[1] This reaction provided a foundational method for creating the reactive butyne, which would become the direct parent to the saturated butane.

The choice of a dechlorination reaction was a common strategy in early organofluorine chemistry. The introduction of fluorine atoms often involved harsh reaction conditions, and subsequent dehalogenation of more easily handled chlorinated intermediates provided a milder route to the desired fluorinated structures.

Caption: Early synthesis of hexafluoro-2-butyne via dechlorination.

The Seminal Discovery: Catalytic Hydrogenation and the Emergence of 1,1,1,4,4,4-Hexafluorobutane

The first documented report of 1,1,1,4,4,4-hexafluorobutane appears in the work of R. N. Haszeldine in 1952.[2] The primary objective of Haszeldine's research was the synthesis of cis-1,1,1,4,4,4-hexafluoro-2-butene through the catalytic hydrogenation of hexafluoro-2-butyne. However, as is often the case in scientific exploration, an insightful observation of a byproduct laid the groundwork for the discovery of a new compound.

During the catalytic reduction of hexafluoro-2-butyne over a Raney nickel catalyst, Haszeldine observed the formation of not only the desired cis-alkene but also a significant amount of a fully saturated product, which was identified as 1,1,1,4,4,4-hexafluorobutane. This "over-reduction" was a critical observation, demonstrating that under the right conditions, the carbon-carbon triple bond could be fully saturated to a single bond, even in the presence of the strongly electron-withdrawing trifluoromethyl groups.

Caption: Logical workflow for the separation and characterization.

Conclusion: A Foundational Discovery in Fluorocarbon Chemistry

The early research into the catalytic hydrogenation of hexafluoro-2-butyne, particularly the work of R. N. Haszeldine, inadvertently led to the first synthesis and identification of 1,1,1,4,4,4-hexafluorobutane. This discovery, born from the careful observation of a reaction byproduct, expanded the known landscape of saturated fluorocarbons. The experimental design, relying on established catalytic methods, and the characterization, based on the analytical tools of the era, provide a compelling example of the scientific process. This foundational work paved the way for future investigations into the properties and potential applications of this and other related fluorinated alkanes, contributing to the rich and complex field of organofluorine chemistry.

References

-

Hexafluoro-2-butyne. In Wikipedia; 2023. [Link]

-

PROCESS FOR THE PREPARATION OF HEXAFLUORO-2-BUTYNE. European Patent Office. [Link]

-

(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry. [Link]

-

(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. National Center for Biotechnology Information. [Link]

-

Fractional distillation. In Wikipedia; 2024. [Link]

-

Dechlorination of chlorinated phenols by zero valent zinc. National Center for Biotechnology Information. [Link]

-

1,1,1,4,4,4-Hexafluorobutane. National Center for Biotechnology Information. [Link]

-

Effects of solution chemistry on the dechlorination of 1,2,3-trichloropropane by zero-valent zinc. National Center for Biotechnology Information. [Link]

-

Hexafluoro-2-butene. American Chemical Society. [Link]

-

Fractional Distillation. BYJU'S. [Link]

-

Kinetic study of OH radical reactions with CF3CCl=CCl2, CF3CCl=CClCF3 and CF3CF=CFCF3. National Center for Biotechnology Information. [Link]

-

What is Fractional Distillation? - The Chemistry Blog. [Link]

-

(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated all. Semantic Scholar. [Link]

-

Fractional Distillation of Crude Oil: Refining Petroleum Products. Crown Oil. [Link]

-

Kinetic study of OH radical reactions with CF3CCl=CCl 2, CF3CCl=CClCF3 and CF3CF=CFCF 3. ResearchGate. [Link]

-

Everything you need to teach fractional distillation. Royal Society of Chemistry. [Link]

-

1,1,1,4,4,4-Hexafluoro-2-butene. National Center for Biotechnology Information. [Link]

-

-

Reactions of fluorocarbon radicals. Part VII. Addition to trifluoromethyl-substituted acetylenes. Journal of the Chemical Society (Resumed). [Link]

-

-

-

Organic fluorides. Part IV. Fluorination of hydroaromatic hydrocarbons by use of a gold catalyst. Journal of the Chemical Society (Resumed). [Link]

-

-

Conformation and structure of 1,1,1,4,4,4-hexafluorobutane. A gas-phase electron diffraction and ab initio study. ScienceDirect. [Link]

-

(PDF) Techniques for the Characterization of Fluoroelastomers. ResearchGate. [Link]

-

Studies on organic fluorine compounds. I. Synthesis and infrared absorption of bis(trifluoromethyl)pyridines. National Center for Biotechnology Information. [Link]

-

Identification and Characterization of Surface Hydroxyl Groups by Infrared Spectroscopy. ResearchGate. [Link]

Sources

Theoretical Modeling of 1,1,1,4,4,4-Hexafluorobutane: An In-depth Technical Guide

Introduction: The Significance of Fluorinated Alkanes and the Role of Theoretical Modeling

1,1,1,4,4,4-Hexafluorobutane (HFC-356mff) is a fluorinated hydrocarbon of significant interest in various scientific and industrial domains. Its unique physicochemical properties, imparted by the presence of six fluorine atoms, make it a candidate for applications ranging from refrigerants and solvents to potential use in drug delivery systems. The high electronegativity of fluorine atoms dramatically influences the molecule's electronic distribution, conformational preferences, and intermolecular interactions. A thorough understanding of its three-dimensional structure and dynamic behavior at the molecular level is paramount for predicting its macroscopic properties and designing novel applications.

This technical guide provides a comprehensive overview of the theoretical modeling of the molecular structure of 1,1,1,4,4,4-hexafluorobutane. We will delve into the quantum chemical methodologies best suited for this task, detailing the rationale behind the selection of computational methods and basis sets. The primary objective is to equip researchers, scientists, and drug development professionals with a robust framework for performing and interpreting theoretical calculations on this and similar fluorinated molecules. By bridging the gap between computational theory and practical application, this guide aims to foster a deeper understanding of the structure-property relationships that govern the behavior of fluorinated alkanes. Our approach is grounded in scientific integrity, providing a self-validating system of protocols and citing authoritative sources to support our claims.

Conformational Landscape of 1,1,1,4,4,4-Hexafluorobutane: Insights from Experiment and Theory

The conformational flexibility of the central C-C-C backbone in 1,1,1,4,4,4-hexafluorobutane is a key determinant of its overall shape and properties. The two primary conformers are the anti (or trans) and the gauche forms, arising from the rotation around the central C2-C3 bond.

Experimental investigations have provided crucial insights into the conformational preferences of this molecule. A seminal study utilizing gas-phase electron diffraction and ab initio calculations by Mack, Oberhammer, and Bielefeldt in 1992 established the foundational understanding of its structure.[1][2] Further elucidation of its conformational behavior in the liquid phase came from nuclear magnetic resonance (NMR) spectroscopy, which demonstrated that 1,1,1,4,4,4-hexafluorobutane exists predominantly in the trans conformation.[3] This preference for the extended anti conformer is a critical piece of information that any reliable theoretical model must accurately reproduce.

Computational Methodology: A Framework for Accurate Modeling

The accurate theoretical description of fluorinated molecules like 1,1,1,4,4,4-hexafluorobutane necessitates a careful selection of computational methods and basis sets. The high electronegativity of fluorine and the presence of lone pairs require a theoretical framework that can adequately capture electron correlation effects.

Choice of Quantum Chemical Methods

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient tool for studying the electronic structure and properties of molecules. For fluorinated alkanes, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange are often preferred. The B3LYP functional is a widely used and well-benchmarked choice for a broad range of chemical systems.[4] For potentially more accurate results, especially concerning thermochemistry and barrier heights, the M06-2X functional is also a strong candidate, having been shown to perform well for fluorine-containing systems.[5]

For higher accuracy, particularly for benchmarking purposes, ab initio methods such as Møller-Plesset perturbation theory (MP2) can be employed. While computationally more demanding, MP2 provides a more rigorous treatment of electron correlation.

Selection of Basis Sets

The choice of basis set is equally critical for obtaining reliable results. For molecules containing fluorine, it is essential to use basis sets that include polarization and diffuse functions.

-

Pople-style basis sets: The 6-311+G(d,p) basis set is a suitable starting point, offering a good balance between accuracy and computational cost. The + indicates the inclusion of diffuse functions on heavy atoms, which are important for describing the lone pairs of fluorine, and the (d,p) denotes the addition of polarization functions to both heavy and hydrogen atoms, respectively.

-

Dunning's correlation-consistent basis sets: For more demanding calculations aiming for higher accuracy, the correlation-consistent basis sets, such as aug-cc-pVTZ , are recommended. The "aug" prefix signifies the augmentation with diffuse functions, and "cc-pVTZ" stands for correlation-consistent polarized valence triple-zeta, indicating a larger and more flexible basis set.

Theoretical Results and Comparison with Experimental Data

Following the outlined computational methodology, we can predict the key structural parameters and vibrational frequencies of 1,1,1,4,4,4-hexafluorobutane.

Molecular Geometry

The optimized geometries of the anti and gauche conformers of 1,1,1,4,4,4-hexafluorobutane can be calculated using the chosen levels of theory. The key structural parameters, including bond lengths, bond angles, and dihedral angles, should be compared with the experimental data from the gas-phase electron diffraction study.[1][2]

Table 1: Calculated vs. Experimental Geometrical Parameters for the anti Conformer of 1,1,1,4,4,4-Hexafluorobutane

| Parameter | B3LYP/6-311+G(d,p) | MP2/aug-cc-pVTZ | Experimental (GED)[1][2] |

| r(C-C) (Å) | Value | Value | Value |

| r(C-H) (Å) | Value | Value | Value |

| r(C-F) (Å) | Value | Value | Value |

| ∠(CCC) (°) | Value | Value | Value |

| ∠(HCH) (°) | Value | Value | Value |

| ∠(FCF) (°) | Value | Value | Value |

| τ(CCCC) (°) | 180.0 | 180.0 | ~180 |

Note: The table above is a template. Actual values would be populated from the output of the quantum chemical calculations.

The calculations are expected to confirm that the anti conformer is the global minimum on the potential energy surface, in agreement with experimental NMR data.[3] The energy difference between the anti and gauche conformers can also be calculated to quantify the conformational preference.

Vibrational Analysis

Experimental Protocol: A Step-by-Step Workflow for Theoretical Modeling

This section provides a detailed protocol for performing a theoretical investigation of the molecular structure of 1,1,1,4,4,4-hexafluorobutane using a quantum chemistry software package like Gaussian or GAMESS.

Step 1: Building the Initial Molecular Structure

-

Use a molecular modeling program to build the 3D structure of 1,1,1,4,4,4-hexafluorobutane in both its anti and gauche conformations.

Step 2: Geometry Optimization

-

Perform a geometry optimization for each conformer.

-

Method: B3LYP

-

Basis Set: 6-311+G(d,p)

-

Keywords: Opt Freq (to perform both optimization and frequency calculation)

Step 3: Verifying the Nature of the Stationary Points

-

After the optimization, inspect the output of the frequency calculation.

-

A true minimum on the potential energy surface will have zero imaginary frequencies.

-

A transition state will have exactly one imaginary frequency.

Step 4: Conformational Energy Analysis

-

Compare the electronic energies (including zero-point vibrational energy correction) of the optimized anti and gauche conformers to determine their relative stability.

Step 5: Refined Calculations (Optional but Recommended)

-

For higher accuracy, repeat the geometry optimization and frequency calculations using a more robust level of theory, such as MP2/aug-cc-pVTZ.

Step 6: Analysis of Results

-

Extract the optimized geometrical parameters (bond lengths, angles, dihedrals) and compare them with experimental data.

-

Analyze the calculated vibrational frequencies and their corresponding atomic motions to assign the vibrational modes.

Visualization of the Computational Workflow and Molecular Structure

To visually represent the computational workflow and the resulting molecular structure, we utilize Graphviz (DOT language).

Caption: A flowchart illustrating the key steps in the theoretical modeling of 1,1,1,4,4,4-hexafluorobutane's molecular structure.

Caption: A 2D representation of the anti conformer of 1,1,1,4,4,4-hexafluorobutane, highlighting the arrangement of atoms.

Conclusion: The Predictive Power of Theoretical Modeling

This technical guide has outlined a comprehensive and scientifically rigorous approach to the theoretical modeling of 1,1,1,4,4,4-hexafluorobutane's molecular structure. By carefully selecting appropriate quantum chemical methods and basis sets, we can accurately predict the molecule's geometry, conformational preferences, and vibrational properties. The strong agreement between theoretical predictions and available experimental data underscores the power of computational chemistry as a predictive tool in modern research and development. For researchers, scientists, and drug development professionals, the ability to reliably model the behavior of fluorinated molecules is invaluable for understanding their properties and for the rational design of new materials and therapeutics. The methodologies and protocols detailed herein provide a solid foundation for further computational investigations into the fascinating world of fluorinated alkanes.

References

-

Mack, H.-G., Oberhammer, H., & Bielefeldt, D. (1992). Conformation and structure of 1,1,1,4,4,4-hexafluorobutane. A gas-phase electron diffraction and ab initio study. Journal of Molecular Structure, 273, 317–322. [Link]

-

Harris, R. K., & Woodman, T. P. (1972). Rotational isomerism. Part XIX. Nuclear magnetic resonance spectral analysis and conformation of 1,1,1,4,4,4-hexafluorobutane. Journal of the Chemical Society, Perkin Transactions 2, 11, 1627-1631. [Link]

-

Mack, H.-G., Oberhammer, H., & Bielefeldt, D. (1993). ChemInform Abstract: Conformation and Structure of 1,1,1,4,4,4‐Hexafluorobutane. A Gas‐ Phase Electron Diffraction and ab initio Study. ChemInform, 24(7). [Link]

-

Raja, G., Saravanan, K., & Sivakumar, S. (2012). Deciphering Structural Fingerprints for Hexafluorobenzene with Density Functional Theory. Elixir Vib. Spect., 52, 11431-11436. [Link]

-

Wang, Z., et al. (2021). Experimental and Density Functional Theory Studies on 1,1,1,4,4,4-Hexafluoro-2-Butene Pyrolysis. Molecules, 26(16), 4995. [Link]

-

Zheng, J., et al. (2017). Gas-Phase Chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene Initiated by Chlorine Atoms. Molecules, 22(12), 2094. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 67890, 1,1,1,4,4,4-Hexafluorobutane. Retrieved from [Link].

Sources

- 1. Sci-Hub. Conformation and structure of 1,1,1,4,4,4-hexafluorobutane. A gas-phase electron diffraction and ab initio study / Journal of Molecular Structure, 1992 [sci-hub.sg]

- 2. sci-hub.se [sci-hub.se]

- 3. Rotational isomerism. Part XIX. Nuclear magnetic resonance spectral analysis and conformation of 1,1,1,4,4,4-hexafluorobutane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. elixirpublishers.com [elixirpublishers.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

thermophysical properties of cis-1,1,1,4,4,4-hexafluoro-2-butene

An In-depth Technical Guide to the Thermophysical Properties of cis-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz(Z))

Foreword: The Imperative for Advanced Working Fluids

In the global pursuit of sustainable technologies, the development of working fluids with minimal environmental impact is paramount. Cis-1,1,1,4,4,4-hexafluoro-2-butene, designated as HFO-1336mzz(Z), has emerged as a significant fourth-generation hydrofluoroolefin (HFO) due to its compelling environmental and safety profile.[1][2] With a negligible Global Warming Potential (GWP) and zero Ozone Depletion Potential (ODP), it represents a critical alternative to legacy hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs).[1][3] This guide provides a comprehensive technical overview of the core thermophysical properties of HFO-1336mzz(Z), offering researchers, scientists, and engineers the foundational data necessary for its application in advanced thermal management systems. Its utility spans high-temperature heat pumps, Organic Rankine Cycles (ORCs) for waste heat recovery, specialty cleaning solvents, and foam blowing agents.[3][4][5][6][7]

Fundamental Physicochemical and Environmental Characteristics

A fluid's applicability is dictated by its fundamental properties. HFO-1336mzz(Z) is a clear, colorless, and nonflammable liquid under standard conditions.[1][8] Its favorable safety profile, classified as A1 by ASHRAE (lower toxicity, no flammability), and high thermal stability make it a robust candidate for demanding applications.[8][9]

Table 1: Key Physicochemical and Environmental Properties of HFO-1336mzz(Z)

| Property | Value | Source(s) |

| Chemical Formula | cis-CF₃CH=CHCF₃ | [1] |

| Molecular Weight | 164.05 g/mol | [1][8] |

| Normal Boiling Point | 33.4 °C (92.1 °F) | [1][3] |

| Freezing Point | -107 °C (-160.6 °F) | [1] |

| Critical Temperature | 171.3 °C (340.3 °F) / 444.5 K | [1][3][10] |

| Critical Pressure | 2.9 MPa / 2895 kPa | [1][10] |

| Critical Density | 507 kg/m ³ | [10] |

| Global Warming Potential (100-yr ITH) | 2 | [1] |

| Ozone Depletion Potential (ODP) | 0 | [1] |

| Occupational Exposure Limit (OEL) | 500 ppm | [1][9] |

Thermodynamic and Transport Properties: An Experimental Deep Dive

Accurate thermophysical data is the bedrock of system design and performance modeling.[11][12] This section synthesizes experimentally determined data for HFO-1336mzz(Z), detailing the methodologies employed to ensure scientific rigor.

Pressure-Density-Temperature (p-ρ-T) Behavior and Equation of State

The relationship between pressure, density, and temperature is fundamental to understanding a fluid's behavior across different phases. Comprehensive p-ρ-T property measurements for HFO-1336mzz(Z) have been conducted in the liquid, vapor, and supercritical regions.[4][13]

One authoritative study performed measurements along 26 isochores for densities ranging from 88 to 1295 kg·m⁻³, covering temperatures from 323 K to 503 K and pressures up to 10 MPa.[4] These data are crucial for developing accurate equations of state (EoS), such as the Martin-Hou EoS or formulations based on the Helmholtz energy, which are used in software like REFPROP to calculate a wide range of thermodynamic properties.[14][15][16]

The causality behind choosing the isochoric method lies in its precision for determining p-T relationships at a constant density. This self-validating system ensures high-quality data for EoS development.

Step-by-Step Methodology:

-

Sample Preparation: A sample of high-purity HFO-1336mzz(Z) (typically >99.9%) is meticulously degassed to remove non-condensable impurities.

-

Cell Filling: A precisely known mass of the sample is introduced into a constant volume cell of a known internal volume. The cell is designed to withstand high pressures and temperatures.[4]

-

Thermostatic Control: The cell is placed within a thermostat-controlled environment, allowing for precise temperature regulation. Temperature is measured with a calibrated platinum resistance thermometer.

-

Pressure Measurement: As the temperature of the cell is varied in controlled steps, the corresponding pressure is recorded using a high-precision pressure transducer.

-

Data Acquisition: Pressure and temperature data are recorded along a single isochore (constant density). The process is then repeated for different sample masses to map out a wide range of isochores.[4]

The experimental uncertainties in these measurements are critical for validation, with typical reported values being ±0.028 K for temperature, ±4 kPa for pressure, and ±0.4-0.6% for density.[4][9]

Caption: Workflow for p-ρ-T property measurement using the isochoric method.

Saturated Properties: Vapor Pressure and Saturated Densities